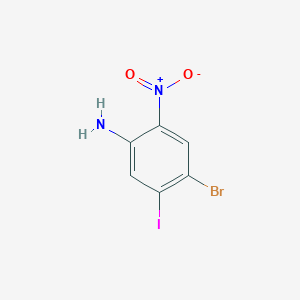

4-Bromo-5-iodo-2-nitroaniline

説明

Contextualization of Halogenated Nitroanilines in Organic Chemistry Research

Halogenated anilines and their derivatives are crucial high-value intermediates in the chemical industry. researchgate.net The introduction of halogen atoms and a nitro group onto the aniline (B41778) scaffold significantly influences the compound's electronic properties, reactivity, and potential biological activity. The systematic incorporation of multiple different halogens, as seen in 4-Bromo-5-iodo-2-nitroaniline, is a more recent development, driven by the quest for fine-tuning molecular properties for specialized applications. The selective hydrogenation of halogenated nitroaromatics to produce haloanilines is a key synthetic strategy in this field. researchgate.netacs.org

Rationale for Dedicated Academic Inquiry into 4-Bromo-5-iodo-2-nitroaniline

The unique substitution pattern of 4-Bromo-5-iodo-2-nitroaniline, featuring two different halogen atoms (bromine and iodine) and a nitro group, presents a compelling case for dedicated study. The interplay of the electron-withdrawing nitro group and the distinct electronic and steric effects of the bromine and iodine substituents at specific positions on the aniline ring warrants detailed investigation. nih.gov Understanding the synthesis, reactivity, and properties of this specific isomer is crucial for its potential utilization as a building block in the targeted synthesis of more complex molecules.

Overview of Current Research Landscape on Polyhalogenated Aniline Derivatives

Research on polyhalogenated anilines has expanded from their initial use in dye synthesis to a wide array of applications. Scientists are exploring their use in creating advanced materials and as key intermediates for pharmaceuticals and agrochemicals. Studies have shown that the presence and position of different halogens can significantly impact the reactivity of the aniline ring and the properties of the resulting derivatives. nih.gov For instance, the site-selective cross-coupling of polyhalogenated arenes is a significant area of research, where the differential reactivity of various carbon-halogen bonds is exploited. nih.gov

Research Objectives and Scope of Investigation for 4-Bromo-5-iodo-2-nitroaniline

This article aims to provide a comprehensive overview of the currently available scientific information on 4-Bromo-5-iodo-2-nitroaniline. The investigation will focus on its fundamental chemical and physical properties. The primary objective is to consolidate the existing data on this specific compound to serve as a foundational resource for future research and synthetic applications.

Physicochemical Properties of 4-Bromo-5-iodo-2-nitroaniline

| Property | Value | Source |

| CAS Number | 2090498-07-8 | synquestlabs.combldpharm.comsynquestlabs.coma2bchem.com |

| Molecular Formula | C6H4BrIN2O2 | synquestlabs.combldpharm.comsynquestlabs.com |

| Molecular Weight | 342.918 g/mol | synquestlabs.comsynquestlabs.com |

| SMILES Code | NC1=CC(I)=C(Br)C=C1N+=O | bldpharm.com |

Related Isomers and their Properties

The study of isomers is crucial in understanding structure-activity relationships. Below is a table of isomers of 4-Bromo-5-iodo-2-nitroaniline.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromo-2-iodo-6-nitroaniline | 180624-08-2 | C6H4BrIN2O2 | 342.918 |

| 3-Bromo-6-iodo-2-nitroaniline | 1823896-86-1 | C6H4BrIN2O2 | 342.918 |

| 4-Bromo-3-iodo-2-nitroaniline | 2091791-61-4 | C6H4BrIN2O2 | 342.918 |

Data sourced from SynQuest Labs and BLD Pharm. synquestlabs.comsynquestlabs.combldpharm.com

Structure

3D Structure

特性

IUPAC Name |

4-bromo-5-iodo-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIN2O2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZXYNIGTCAUBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Br)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2090498-07-8 | |

| Record name | 4-Bromo-5-iodo-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Development

Retrosynthetic Analysis of 4-Bromo-5-iodo-2-nitroaniline

A retrosynthetic analysis of 4-bromo-5-iodo-2-nitroaniline provides a logical framework for devising a synthetic route. The analysis involves a series of disconnections of the target molecule into simpler, more readily available starting materials. The primary challenge lies in the precise installation of the bromo, iodo, and nitro groups at the C4, C5, and C2 positions, respectively, around the aniline (B41778) ring.

The directing effects of the substituents are paramount in this analysis. The amino group (-NH₂) is a potent activating group and directs electrophiles to the ortho and para positions. Conversely, the nitro group (-NO₂) is a strong deactivating group, directing incoming groups to the meta position. Halogens (Br, I) are deactivating yet direct to the ortho and para positions.

A plausible retrosynthetic pathway begins by considering the final functionalities. The introduction of iodine is often a delicate step. Therefore, a primary disconnection could be the C-I bond, leading to the precursor 4-bromo-2-nitroaniline (B116644) . This simplifies the target, leaving a more common substitution pattern.

The next disconnection on 4-bromo-2-nitroaniline could involve either the bromo or the nitro group. Removing the bromo group via a disconnection leads to 2-nitroaniline (B44862) . Alternatively, disconnecting the nitro group reveals 4-bromoaniline (B143363) . Both 2-nitroaniline and 4-bromoaniline are commercially available and represent viable starting points.

An alternative strategy involves protecting the highly reactive amino group as an acetamide (B32628) (-NHCOCH₃). This moderates its activating effect and provides steric hindrance, which can be exploited to control regioselectivity. In this scenario, the retrosynthesis would proceed through N-acetylated intermediates.

Targeted Synthesis of 4-Bromo-5-iodo-2-nitroaniline via Multistep Pathways

The forward synthesis of 4-bromo-5-iodo-2-nitroaniline requires careful sequencing of nitration and halogenation reactions to achieve the desired substitution pattern. The high reactivity of the aniline ring necessitates strategies to control the reaction and prevent unwanted side products. libretexts.orgmsu.edu

Regioselective Nitration Strategies for Aniline Precursors

Direct nitration of aniline is generally avoided in synthesis due to the susceptibility of the amino group to oxidation by nitric acid, leading to the formation of tarry by-products and a loss of material. libretexts.orgmsu.edu Furthermore, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is a meta-director, which would lead to the undesired 3-nitroaniline (B104315) as a major product. researchgate.net

To circumvent these issues, the activating and directing influence of the amino group is commonly modulated by converting it into an acetamide group (-NHCOCH₃). This is achieved by reacting the aniline precursor with acetic anhydride. libretexts.org The resulting acetanilide (B955) is less susceptible to oxidation. The acetamido group is still an ortho-, para-director, but its activating effect is significantly attenuated compared to the free amino group. msu.edu

Nitration of acetanilide with a mixture of nitric acid and sulfuric acid primarily yields the para-nitro product, p-nitroacetanilide, due to the steric hindrance of the acetyl group disfavoring ortho substitution. libretexts.org This para-nitro product is a key intermediate in many aniline syntheses. After the nitration step, the acetyl group can be removed by acid- or base-catalyzed hydrolysis to regenerate the amino group. libretexts.org Alternative nitrating agents, such as iron(III) nitrate (B79036) nonahydrate, have also been developed for the efficient ortho-nitration of certain aniline derivatives. rsc.org

Controlled Halogenation Approaches (Bromination and Iodination)

The introduction of bromine and iodine onto the aniline ring must be carefully managed to ensure correct placement and to avoid polyhalogenation, a common issue given the ring-activating nature of the amino group. libretexts.orgmsu.edu

A logical synthetic route would start with a readily available precursor like 4-bromoaniline. The amino group would first be protected as an acetamide to form 4-bromoacetanilide.

Nitration : The nitration of 4-bromoacetanilide is the next crucial step. The acetamido group is an ortho, para-director, while the bromine is also an ortho, para-director. Since the para position to the acetamido group is blocked by bromine, nitration is directed to the ortho position relative to the acetamido group, yielding 4-bromo-2-nitroacetanilide.

Hydrolysis : The acetyl group is then removed via hydrolysis to give 4-bromo-2-nitroaniline .

Iodination : The final step is the introduction of the iodine atom. The amino group in 4-bromo-2-nitroaniline is a strong ortho, para-director, while the nitro group is a meta-director. The bromine atom is a weaker ortho, para-director. The most activated position for electrophilic substitution is ortho to the amino group, which is C6, and para to the bromine, which is C1 (occupied by the amino group). The position ortho to the amino group and meta to the nitro group is C3. The position ortho to the bromine and meta to the nitro group is C5. The powerful directing effect of the amino group, combined with the directing effect of the bromine, steers the incoming iodine electrophile to the C5 position. Iodination can be achieved using reagents like iodine monochloride (ICl) or a mixture of an iodide salt and an oxidizing agent. libretexts.org

Alternative methods for halogenation exist, such as using N-halosuccinimides or systems like I₂O₅/KBr in water for bromination. researchgate.net

The regiochemical outcome of the synthesis is dictated by the electronic effects of the substituents on the aromatic ring.

Amino Group (-NH₂) : As a strong +R (resonance donating) and -I (inductive withdrawing) group, its resonance effect dominates, making it a powerful activating group and a strong ortho, para-director. ulisboa.pt Its presence makes the ring highly nucleophilic. libretexts.org

Acetamido Group (-NHCOCH₃) : This group is also an ortho, para-director, but it is less activating than the amino group because the nitrogen lone pair is delocalized onto the adjacent carbonyl oxygen. This moderation is key to controlling subsequent reactions. scribd.com

Halogens (Br, I) : Halogens are deactivating due to their strong -I effect but are ortho, para-directors because their +R effect can stabilize the arenium ion intermediate during electrophilic attack at these positions. ulisboa.ptresearchgate.net

Nitro Group (-NO₂) : This group is strongly deactivating through both -I and -R effects, making the ring much less reactive towards electrophiles. It is a meta-director.

In the synthesis of 4-bromo-5-iodo-2-nitroaniline, the sequence of reactions is designed to leverage these competing effects. Starting with 4-bromoaniline, the bromine at C4 and the amino group at C1 synergistically direct the incoming nitro group to the C2 position (ortho to the amino group, meta to the bromine is less favored). After deprotection, the final iodination step at C5 is directed primarily by the powerful amino group at C1 (to its ortho position) and the bromine at C4 (to its ortho position), which converge on the same carbon.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Maximizing the yield and purity of the final product requires careful optimization of each synthetic step.

| Parameter | Optimization Strategy | Rationale |

| Temperature | Nitration reactions are highly exothermic and require strict temperature control (e.g., maintaining the reaction below ambient temperature with an ice bath). | Prevents over-reaction, decomposition of starting materials, and the formation of unwanted by-products. |

| Reaction Time | Monitored using techniques like Thin Layer Chromatography (TLC) to ensure the reaction goes to completion without allowing for product degradation. chemicalbook.com | Insufficient time leads to low conversion, while excessive time can promote side reactions. |

| Reagents | The choice and stoichiometry of reagents are critical. For instance, using a controlled amount of nitrating agent prevents dinitration. Using milder halogenating agents can improve selectivity. | Ensures high conversion of the starting material to the desired product while minimizing side reactions. |

| Solvents | The solvent must be inert to the reaction conditions and capable of dissolving the reactants. | Proper solvent choice can influence reaction rates and selectivity. |

| Purification | Purification at each step is essential. Common methods include recrystallization for solid intermediates and flash silica (B1680970) gel chromatography for the final product to remove isomers and other impurities. chemicalbook.com | Ensures that impurities are not carried over to subsequent steps, which could interfere with the reactions and complicate the final purification. |

For example, in a synthesis of a related compound, 5-bromo-2-iodoaniline, the product was purified by flash silica gel chromatography to achieve a high purity of 100.0% with a yield of 93.6%. chemicalbook.com Similar rigorous purification would be necessary for 4-bromo-5-iodo-2-nitroaniline to isolate it from any potential regioisomers.

Catalytic Systems and Their Influence on 4-Bromo-5-iodo-2-nitroaniline Synthesis

Catalysis is central to modern organic synthesis, offering pathways to improved efficiency, selectivity, and sustainability. Both metal-based and organic catalysts play significant roles in the reactions required to construct 4-Bromo-5-iodo-2-nitroaniline.

Metal-Catalyzed Synthetic Routes

Metal catalysts are widely employed for halogenation, cross-coupling, and reduction reactions, all of which are pertinent to the synthesis of the target molecule.

Silver(I) salts have been shown to effectively catalyze the iodination of activated aromatic rings. In a study, various anilines were iodinated using N-iodosuccinimide (NIS) in the presence of a silver catalyst. For example, 4-nitroaniline (B120555) was converted to 2-iodo-4-nitroaniline (B1222051) in 99% yield, demonstrating a highly efficient method for introducing an iodine atom ortho to a nitro group, a key transformation for the synthesis of 4-Bromo-5-iodo-2-nitroaniline from a 4-bromo-2-nitroaniline precursor. acs.org

Table 1: Silver(I)-Catalyzed Iodination of Substituted Anilines with NIS acs.org

| Entry | Substrate | Product | Yield (%) |

| 1 | Anisole | 4-Iodoanisole | 86 |

| 2 | Aniline | 4-Iodoaniline | 82 |

| 3 | 4-Nitroaniline | 2-Iodo-4-nitroaniline | 99 |

This table is interactive. Click on the headers to sort the data.

Iron is another metal used in synthetic steps relevant to this molecule. For instance, the reduction of a nitro group in a related compound, 4-bromo-1-iodo-2-nitro-benzene, was achieved using iron powder and ammonium (B1175870) chloride in a mixed solvent system to produce 5-bromo-2-iodo-aniline with a 93.6% yield. chemicalbook.com This demonstrates a classic Bechamp reduction, where iron metal acts as the reducing agent. Furthermore, advanced iron complexes have been developed for catalytic transfer hydrogenation of 2-nitroanilines. rsc.org

Palladium and copper catalysts are staples in cross-coupling reactions, such as the Sonogashira coupling, which could be used to build complexity on the aniline core. nih.govnih.gov

Organocatalytic Approaches

Organocatalysis, which uses small organic molecules to accelerate reactions, represents a powerful, metal-free alternative. While a specific organocatalytic route for 4-Bromo-5-iodo-2-nitroaniline is not prominently documented, related methodologies show significant promise.

Ionic liquids (ILs) and deep eutectic solvents (DES) are at the forefront of green organocatalysis. They can function as both the solvent and the catalyst, simplifying reaction setups and reducing waste. academie-sciences.frresearchgate.net For example, a deep eutectic solvent composed of choline (B1196258) chloride and urea (B33335) has been used as a dual catalyst and reaction medium for the N-formylation of aromatic amines, including those with electron-withdrawing halogen substituents. academie-sciences.fr The applicability of such systems to halogenated and nitrated anilines suggests their potential for developing novel synthetic steps toward 4-Bromo-5-iodo-2-nitroaniline. academie-sciences.fr

Green Chemistry Principles Applied to 4-Bromo-5-iodo-2-nitroaniline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of complex molecules like 4-Bromo-5-iodo-2-nitroaniline.

Solvent-Free and Aqueous Medium Methodologies

A significant stride in green synthesis is the reduction or elimination of volatile organic solvents. An environmentally benign, solvent-free method for producing aryl iodides from aromatic amines has been developed. kashanu.ac.ir This process involves the diazotization of the amine with sodium nitrite (B80452) and a nano-silica periodic acid (nano-SPIA) catalyst via grinding, followed by iodination with potassium iodide. kashanu.ac.ir The reaction proceeds rapidly at room temperature, with only a few drops of water added during the grinding process. kashanu.ac.ir

Table 2: Solvent-Free Synthesis of Aryl Iodides Using a Reusable Nano-Catalyst kashanu.ac.ir

| Entry | Substrate | Product | Yield (%) |

| 1 | 4-chloro aniline | p-Chloro Iodobenzene | 85 |

| 2 | 4-bromo aniline | p-Bromo Iodobenzene | 80 |

| 3 | 2-nitro aniline | o-Iodo nitrobenzene (B124822) | 90 |

| 4 | 4-nitro aniline | p- Iodo nitrobenzene | 91 |

This table is interactive. Click on the headers to sort the data.

The use of water as a solvent is another cornerstone of green chemistry. The aforementioned reduction of a nitroaromatic compound using iron was performed in a solvent mixture containing ethanol, THF, and water, reducing the reliance on purely organic media. chemicalbook.com The development of reactions in alternative green solvents, such as deep eutectic solvents, further contributes to this goal. academie-sciences.fr

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. google.com Syntheses with high atom economy are inherently less wasteful.

A key strategy for waste minimization is the use of recyclable catalysts. The nano-SPIA catalyst used in the solvent-free iodination can be recovered and reused multiple times without a significant decrease in its catalytic activity, drastically reducing waste compared to stoichiometric reagents. kashanu.ac.ir Similarly, eliminating steps like the protection and deprotection of functional groups, where possible, enhances atom economy by reducing the number of reagents and synthetic operations required.

Microwave-Assisted and Sonochemical Syntheses

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of materials by dielectric loss. researchgate.net Polar molecules in the reaction mixture align with the applied electric field. As the field oscillates, the molecules attempt to realign, generating heat. This rapid, uniform heating can lead to dramatic reductions in reaction times, from hours to minutes, and often results in higher product yields with fewer byproducts. clockss.orgnih.gov

For the synthesis of a dihalogenated nitroaniline like 4-Bromo-5-iodo-2-nitroaniline, a potential microwave-assisted approach could involve the iodination of a suitable precursor such as 4-bromo-2-nitroaniline. The literature describes the efficient microwave-assisted synthesis of various nitroanilines and the regioselective iodination of activated arenes. For instance, the iodination of 4-nitroaniline to 2-iodo-4-nitroaniline has been successfully carried out, demonstrating the feasibility of introducing an iodine atom into a nitroaniline ring system under mild conditions. acs.org

A study on the microwave-assisted approach to nitroaniline/aminopyridine synthesis highlights the broad substrate scope and excellent product yields achievable with this technology. clockss.org Although this study does not include 4-Bromo-5-iodo-2-nitroaniline, it demonstrates the successful synthesis of various halogenated nitroanilines, suggesting that a similar strategy could be developed for the target compound. The reaction of chlorinated nitrobenzenes with sulphamide under microwave irradiation produced the corresponding nitroanilines in good to excellent yields. clockss.org This indicates the potential for microwave-assisted nucleophilic aromatic substitution reactions in the synthesis of complex nitroanilines.

An illustrative example of a microwave-assisted reaction for a related compound is the synthesis of N-benzylidene-4-nitroaniline. dergipark.org.tr This reaction, a condensation of benzaldehyde (B42025) and 4-nitroaniline, showcases the speed and efficiency of microwave heating.

Table 1: Illustrative Microwave-Assisted Synthesis of a Nitroaniline Derivative

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde, 4-Nitroaniline | Microwave Irradiation | N-benzylidene-4-nitroaniline | High | dergipark.org.tr |

Sonochemical Synthesis

Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. numberanalytics.com The process involves acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. numberanalytics.com This collapse generates localized hot spots with transient high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates. numberanalytics.com

Sonochemical methods have been effectively used for various organic transformations, including halogenations. lew.roresearchgate.net An ultrasound-assisted approach to synthesizing 4-Bromo-5-iodo-2-nitroaniline could potentially involve the sonochemical bromination and/or iodination of a suitable aniline or nitrobenzene derivative. For example, the sonochemical bromination of acetophenones has been reported to be rapid and high-yielding. sci-hub.se

Research on the ultrasound-assisted synthesis of highly functionalized acetophenone (B1666503) derivatives demonstrated a remarkable acceleration in the rate of bromination, with milder reaction conditions and reduced solvent usage. lew.ro This suggests that sonication could be a viable green method for introducing halogen atoms into aromatic rings. Similarly, ultrasound has been employed in the synthesis of various heterocyclic compounds, often resulting in shorter reaction times and higher yields compared to conventional methods. sciensage.infoijcce.ac.ir

A hypothetical sonochemical route to 4-Bromo-5-iodo-2-nitroaniline might involve the stepwise or one-pot halogenation of 2-nitroaniline. The enhanced mass transfer and surface activation provided by ultrasound could facilitate the reaction at lower temperatures and with greater efficiency.

Table 2: Example of an Ultrasound-Assisted Halogenation Reaction

| Substrate | Reagents | Conditions | Product | Yield (Ultrasound) | Yield (Conventional) | Reference |

|---|---|---|---|---|---|---|

| Substituted Acetophenones | N-Bromosuccinimide (NBS), p-toluenesulfonic acid | Ultrasound, Methanol, 35 °C | α-bromoacetophenones | High | Lower/No reaction | sci-hub.se |

While direct, documented methods for the microwave-assisted and sonochemical synthesis of 4-Bromo-5-iodo-2-nitroaniline are pending, the successful application of these technologies to a wide range of similar compounds strongly suggests their potential for developing efficient and environmentally benign synthetic routes to this target molecule. Further research would be required to optimize reaction conditions such as solvent, temperature, reaction time, and catalyst (if any) for this specific transformation.

Reactivity Studies and Derivatization Chemistry

Electrophilic Aromatic Substitution Reactions of 4-Bromo-5-iodo-2-nitroaniline

The aromatic ring of 4-bromo-5-iodo-2-nitroaniline is significantly deactivated towards electrophilic aromatic substitution (EAS). This reduced reactivity is a consequence of the cumulative electron-withdrawing effects of the nitro, bromo, and iodo substituents. While the amino group is a strong activator, its influence is largely overcome by the three deactivating groups.

The directing effects of the substituents are as follows:

Amino (-NH₂) : Strongly activating, ortho-, para-directing.

Nitro (-NO₂) : Strongly deactivating, meta-directing.

Bromo (-Br) and Iodo (-I) : Deactivating, ortho-, para-directing.

Nucleophilic Aromatic Substitution Reactions of 4-Bromo-5-iodo-2-nitroaniline

The presence of a potent electron-withdrawing nitro group positioned ortho and para to the halogen atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgpressbooks.pub This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. pressbooks.pub

In 4-bromo-5-iodo-2-nitroaniline, there are two potential leaving groups: bromide at C4 and iodide at C5. The nitro group at C2 activates both the C4 and C5 positions for nucleophilic attack. Generally, iodide is a better leaving group than bromide in SNAr reactions due to the weaker carbon-iodine bond. Consequently, nucleophilic attack is expected to occur preferentially at the C5 position, leading to the displacement of the iodide ion. libretexts.org The rate and success of the reaction depend on the strength of the incoming nucleophile and the reaction conditions. nih.gov

Cross-Coupling Reaction Chemistry Utilizing 4-Bromo-5-iodo-2-nitroaniline as a Building Block

4-Bromo-5-iodo-2-nitroaniline is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective functionalization.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl. researchgate.net This predictable selectivity enables the stepwise functionalization of dihalogenated substrates like 4-bromo-5-iodo-2-nitroaniline.

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent with an organic halide. libretexts.org For 4-bromo-5-iodo-2-nitroaniline, the Suzuki-Miyaura coupling can be performed selectively at the more reactive C-I bond by carefully controlling the reaction conditions, such as temperature and catalyst choice, leaving the C-Br bond available for subsequent transformations. rsc.orgnih.govacs.org

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org When reacting 4-bromo-5-iodo-2-nitroaniline with a terminal alkyne, the coupling will preferentially occur at the C-I bond. libretexts.orgwikipedia.orgmdpi.com This selectivity allows for the introduction of an alkynyl group at the C5 position.

Stille Coupling : The Stille reaction involves the coupling of an organotin compound with an organic halide. libretexts.org Similar to other palladium-catalyzed reactions, the oxidative addition step is faster for the C-I bond than the C-Br bond, thus enabling selective coupling at the C5 position of 4-bromo-5-iodo-2-nitroaniline. libretexts.org The reaction tolerates a wide variety of functional groups. youtube.com

Heck Reaction : The Heck reaction couples an alkene with an aryl halide. wikipedia.orgorganic-chemistry.org The higher reactivity of the C-I bond allows for the selective vinylation at the C5 position of the 4-bromo-5-iodo-2-nitroaniline substrate. mdpi.com

| Reaction | Coupling Partner | Expected Site of Primary Reactivity | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | C-I | Pd(PPh₃)₄ / Base |

| Sonogashira | R-C≡CH | C-I | Pd(PPh₃)₂Cl₂ / CuI / Base |

| Stille | R-Sn(Bu)₃ | C-I | Pd(PPh₃)₄ |

| Heck | Alkene | C-I | Pd(OAc)₂ / Ligand / Base |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful tool for synthesizing substituted anilines and their derivatives. beilstein-journals.orgrsc.org For 4-bromo-5-iodo-2-nitroaniline, amination would be expected to occur selectively at the more labile C-I bond, allowing for the introduction of a primary or secondary amine at the C5 position while preserving the bromine atom for further chemical modification.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties of 4-Bromo-5-iodo-2-nitroaniline

Quantum chemical calculations are fundamental to predicting the electronic structure and various molecular properties of 4-bromo-5-iodo-2-nitroaniline. These calculations provide a detailed picture of the electron distribution and the resulting chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For substituted nitroanilines, DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are utilized to optimize the molecular geometry and calculate electronic properties. While specific DFT studies on 4-bromo-5-iodo-2-nitroaniline are not extensively documented in publicly available literature, the principles can be applied to predict its structure. The presence of bulky iodine and bromine atoms, along with the nitro and amino groups on the benzene (B151609) ring, will induce steric and electronic effects that determine the final geometry. The planarity of the nitro and amino groups relative to the benzene ring is a key aspect investigated in similar molecules, as it influences the extent of electron delocalization and, consequently, the molecule's properties. In related compounds like 4-nitroaniline (B120555), DFT calculations have shown good agreement with experimental X-ray data for optimized geometrical parameters.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecular surface. For 4-bromo-5-iodo-2-nitroaniline, the MEP would likely show:

Negative potential (red/yellow regions): Concentrated around the oxygen atoms of the nitro group, indicating their electrophilic nature and susceptibility to nucleophilic attack.

Positive potential (blue regions): Located around the hydrogen atoms of the amino group, highlighting their potential for hydrogen bonding and acidic character.

Halogen atoms: The electrostatic potential around the bromine and iodine atoms can be complex, exhibiting regions of both positive (σ-hole) and negative potential, making them capable of participating in halogen bonding.

The MEP surface provides a visual representation of the molecule's reactivity towards electrophilic and nucleophilic reagents.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: For 4-bromo-5-iodo-2-nitroaniline, the HOMO is expected to be localized primarily on the amino group and the benzene ring, reflecting their electron-donating nature.

LUMO: The LUMO is anticipated to be centered on the nitro group, which is a strong electron-withdrawing group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity and easier electronic excitation. For nitro-substituted anilines, the HOMO-LUMO gap is a key factor in determining their electronic and optical properties. In a study of nitro-substituted anilines, the HOMO-LUMO energy gap was found to follow the order o-nitro > p-nitro > m-nitro. researchgate.net

| Property | Description | Expected Localization in 4-Bromo-5-iodo-2-nitroaniline |

| HOMO | Highest Occupied Molecular Orbital | Primarily on the amino group and the aromatic ring. |

| LUMO | Lowest Unoccupied Molecular Orbital | Primarily on the nitro group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Influences chemical reactivity and electronic transitions. |

Reaction Pathway Modeling and Transition State Analysis for Transformations Involving 4-Bromo-5-iodo-2-nitroaniline

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving 4-bromo-5-iodo-2-nitroaniline. This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and transition states.

Prediction of Spectroscopic Parameters for Advanced Structural Research of 4-Bromo-5-iodo-2-nitroaniline and Its Derivatives (e.g., NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which aids in the structural elucidation of novel compounds.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govsigmaaldrich.com For 4-bromo-5-iodo-2-nitroaniline, the calculated chemical shifts would be influenced by the electronic environment of each nucleus, which is determined by the electron-withdrawing and -donating effects of the substituents. Comparing calculated spectra with experimental data can confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with good accuracy. For 4-bromo-5-iodo-2-nitroaniline, characteristic vibrational bands for the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, and C-Br and C-I stretching would be expected. Theoretical calculations on the related 4-bromo-2-nitroaniline (B116644) have been used to interpret its experimental IR spectrum. chemicalbook.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net The calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For 4-bromo-5-iodo-2-nitroaniline, the UV-Vis spectrum is expected to be dominated by π → π* transitions, with charge transfer character from the electron-donating amino group and the aromatic ring to the electron-withdrawing nitro group.

| Spectroscopic Technique | Predicted Parameters | Computational Method |

| NMR | ¹H and ¹³C chemical shifts | GIAO with DFT |

| IR | Vibrational frequencies | DFT |

| UV-Vis | Absorption wavelengths (λmax) and electronic transitions | TD-DFT |

Conformational Analysis and Intermolecular Interaction Studies (e.g., Halogen Bonding, Hydrogen Bonding)

The three-dimensional structure and intermolecular interactions of 4-bromo-5-iodo-2-nitroaniline are crucial for understanding its solid-state properties.

Conformational Analysis: This involves identifying the most stable conformations (spatial arrangements of atoms) of the molecule. For 4-bromo-5-iodo-2-nitroaniline, the orientation of the amino and nitro groups with respect to the benzene ring, as well as potential rotations around single bonds, would be investigated. Steric hindrance between the bulky halogen atoms and the adjacent nitro group will likely play a significant role in determining the preferred conformation.

Intermolecular Interactions: In the solid state, molecules of 4-bromo-5-iodo-2-nitroaniline will interact with each other through various non-covalent forces.

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, forming N-H···O hydrogen bonds with the nitro group of a neighboring molecule. This is a common interaction observed in the crystal structures of nitroanilines. nih.gov

Halogen Bonding: The bromine and iodine atoms can participate in halogen bonding, where they act as electrophilic regions (σ-holes) and interact with nucleophilic sites on adjacent molecules, such as the oxygen atoms of the nitro group or the nitrogen of the amino group. The strength of these interactions depends on the size and polarizability of the halogen atom, with iodine typically forming stronger halogen bonds than bromine.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

Crystal structure analysis of related compounds, such as 5-bromo-4-iodo-2-methylaniline, reveals the presence of weak N-H···N hydrogen bonding interactions. nih.gov Similar interactions, along with halogen bonds, are expected to play a significant role in the crystal packing of 4-bromo-5-iodo-2-nitroaniline.

| Interaction Type | Description | Potential in 4-Bromo-5-iodo-2-nitroaniline |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom. | N-H···O interactions between the amino and nitro groups of adjacent molecules. |

| Halogen Bonding | Non-covalent interaction involving a halogen atom. | C-Br···O/N and C-I···O/N interactions. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Interactions between the benzene rings of neighboring molecules. |

Advanced Spectroscopic and Crystallographic Research for Structural Elucidation in Academic Contexts

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Assignments of Complex Derivatives

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of "4-Bromo-5-iodo-2-nitroaniline" and its derivatives. While one-dimensional ¹H and ¹³C NMR provide initial information, complex substitution patterns can lead to signal overlap and ambiguous assignments. Two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for resolving these ambiguities.

For "4-Bromo-5-iodo-2-nitroaniline," the aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the benzene (B151609) ring. The coupling patterns of these signals will provide initial clues about their relative positions. However, to definitively assign these protons and the corresponding carbons, 2D NMR is employed. An HSQC experiment would correlate each proton signal to its directly attached carbon atom. Subsequently, an HMBC experiment would reveal longer-range couplings (typically 2-3 bonds) between protons and carbons, allowing for the unambiguous assignment of the quaternary carbons, including those bearing the bromo, iodo, nitro, and amino substituents. For instance, the proton signal at a lower field would be expected to show HMBC correlations to the carbon atoms bearing the nitro and iodo groups, confirming their proximity.

In the context of complex derivatives of "4-Bromo-5-iodo-2-nitroaniline," where additional functional groups may be introduced, these multi-dimensional NMR techniques become even more crucial for verifying the success of a reaction and fully characterizing the new molecular architecture.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 4-Bromo-5-iodo-2-nitroaniline (in ppm) (Note: These are estimated values based on substituent effects on analogous compounds. Actual experimental values may vary.)

| Atom | Predicted Chemical Shift (ppm) |

| H-3 | 7.5 - 8.0 |

| H-6 | 7.0 - 7.5 |

| C-1 | 145 - 150 |

| C-2 | 130 - 135 |

| C-3 | 120 - 125 |

| C-4 | 90 - 95 |

| C-5 | 95 - 100 |

| C-6 | 115 - 120 |

High-Resolution Mass Spectrometry (HRMS) for Product Characterization and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the elemental composition of "4-Bromo-5-iodo-2-nitroaniline" and its reaction products. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can confirm the molecular formula of a synthesized compound, distinguishing it from other potential products with the same nominal mass. For "4-Bromo-5-iodo-2-nitroaniline" (C₆H₄BrIN₂O₂), the expected monoisotopic mass is 341.8501 Da. uni.lu The observation of this mass with high accuracy in an HRMS spectrum would provide strong evidence for the successful synthesis of the target molecule.

Beyond simple product characterization, the fragmentation patterns observed in the mass spectrum can offer valuable mechanistic insights. By analyzing the daughter ions produced through techniques like collision-induced dissociation (CID), researchers can piece together the structure of the parent molecule and understand its stability. For "4-Bromo-5-iodo-2-nitroaniline," characteristic fragmentation patterns would likely involve the loss of the nitro group (NO₂) or the halogen atoms (Br and I). The relative abundance of these fragment ions can provide information about the relative strengths of the chemical bonds within the molecule.

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of 4-Bromo-5-iodo-2-nitroaniline uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 342.85738 | 156.9 |

| [M+Na]⁺ | 364.83932 | 161.6 |

| [M-H]⁻ | 340.84282 | 156.6 |

| [M+NH₄]⁺ | 359.88392 | 172.4 |

| [M+K]⁺ | 380.81326 | 152.7 |

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. For "4-Bromo-5-iodo-2-nitroaniline," a single-crystal X-ray diffraction study would unequivocally confirm its molecular structure and provide insights into its solid-state packing.

Based on studies of analogous compounds such as 5-Bromo-4-iodo-2-methylaniline and 4-Iodo-2-methyl-5-nitroaniline, several key features can be anticipated in the crystal structure of "4-Bromo-5-iodo-2-nitroaniline". nih.govresearchgate.net The molecule is expected to be largely planar, with the substituents lying in the plane of the benzene ring. The packing of the molecules in the crystal lattice would be influenced by a variety of intermolecular interactions, including hydrogen bonding involving the amino and nitro groups, as well as halogen bonding involving the bromine and iodine atoms. The presence and nature of these interactions are crucial for understanding the material's physical properties, such as its melting point and solubility. For instance, in related structures, weak hydrogen bonding interactions have been observed to link molecules together. nih.gov

Table 3: Crystallographic Data for the Related Compound 5-Bromo-4-iodo-2-methylaniline nih.gov

| Parameter | Value |

| Molecular Formula | C₇H₇BrIN |

| Molecular Weight | 311.94 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 26.831 (5) |

| b (Å) | 5.3920 (11) |

| c (Å) | 12.217 (2) |

| β (°) | 98.05 (3) |

| Volume (ų) | 1750.1 (6) |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Probing Functional Group Transformations and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is a valuable tool for identifying the functional groups present in "4-Bromo-5-iodo-2-nitroaniline" and for monitoring their transformations during chemical reactions. Each functional group has a characteristic set of vibrational modes that can be observed in the IR and Raman spectra.

For "4-Bromo-5-iodo-2-nitroaniline," the FT-IR spectrum would be expected to show characteristic peaks for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-Br and C-I stretching vibrations at lower frequencies. FT-Raman spectroscopy, which is often complementary to FT-IR, would be particularly useful for observing the vibrations of the aromatic ring and the halogen-carbon bonds.

By comparing the vibrational spectra of "4-Bromo-5-iodo-2-nitroaniline" with those of its reaction products, researchers can confirm the occurrence of functional group transformations. For example, the disappearance of the nitro group vibrations and the appearance of new peaks would indicate that the nitro group has been chemically modified. Studies on analogous compounds like 2,6-dibromo-4-nitroaniline (B165464) have utilized these techniques to investigate the effects of substituents on vibrational frequencies. nih.gov

Table 4: Expected Characteristic Vibrational Frequencies for 4-Bromo-5-iodo-2-nitroaniline

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (NH₂) | N-H Symmetric Stretch | 3300 - 3400 |

| Amino (NH₂) | N-H Asymmetric Stretch | 3400 - 3500 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1350 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Carbon-Bromine | C-Br Stretch | 500 - 600 |

| Carbon-Iodine | C-I Stretch | 400 - 500 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties and Dye Applications

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the electronic properties of "4-Bromo-5-iodo-2-nitroaniline" and to assess its potential as a dye or molecular sensor. The UV-Vis spectrum reveals the wavelengths of light that the molecule absorbs, which correspond to electronic transitions between different molecular orbitals. The presence of the nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, on the same aromatic ring is expected to give rise to a significant intramolecular charge transfer (ICT) character in the electronic transitions of "4-Bromo-5-iodo-2-nitroaniline." This would likely result in a strong absorption band in the visible region of the spectrum, imparting color to the compound.

Fluorescence spectroscopy measures the light emitted by a molecule after it has been excited by absorbing light. Many nitroaromatic compounds are known to be fluorescence quenchers, and therefore, "4-Bromo-5-iodo-2-nitroaniline" itself may not be strongly fluorescent. However, its derivatives could be designed to have fluorescent properties, and their emission could be sensitive to the local environment, making them useful as chemical sensors. For instance, the interaction of a fluorescent derivative with a target analyte could lead to a change in its fluorescence intensity or wavelength, providing a detectable signal. The study of related nitroaniline derivatives has shown their potential in the sensing of various species.

Applications As a Versatile Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

The utility of halogenated nitroanilines as precursors in the synthesis of more complex organic molecules is a well-established principle in organic chemistry. The presence of three distinct functional groups—amino, nitro, and two different halogens (bromo and iodo)—on the aromatic ring of 4-bromo-5-iodo-2-nitroaniline offers multiple reaction sites. This multi-functionality allows for sequential and site-selective reactions, making it a valuable starting material for creating intricate molecular architectures.

The differential reactivity of the bromine and iodine substituents is particularly significant. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity difference enables chemists to selectively introduce a substituent at the 5-position (where iodine is located) while leaving the bromine at the 4-position available for a subsequent, different transformation. Furthermore, the amino and nitro groups can be readily modified. The nitro group can be reduced to an amine, which can then participate in a wide range of reactions, including diazotization and amide bond formation. The primary amine can be acylated, alkylated, or used as a directing group. This rich chemical reactivity makes 4-bromo-5-iodo-2-nitroaniline a strategic starting point for the multi-step synthesis of complex target molecules.

Precursor for Advanced Heterocyclic Compounds and Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. Halogenated anilines are common precursors for the synthesis of a wide variety of heterocyclic systems. The functional groups of 4-bromo-5-iodo-2-nitroaniline make it an ideal candidate for constructing fused heterocyclic scaffolds.

For instance, the amino group can react with a variety of bifunctional reagents to form five- or six-membered heterocyclic rings. The adjacent nitro group can influence the reactivity of the amine and can also participate in cyclization reactions, often after being reduced to an amine. The presence of the halogens provides further opportunities for annulation reactions to build fused ring systems. For example, after an initial heterocycle formation using the amino group, the bromo or iodo substituent can be used in a subsequent intramolecular coupling reaction to form an additional ring. This strategy is frequently employed in the synthesis of complex polycyclic aromatic and heteroaromatic systems. While specific examples utilizing 4-bromo-5-iodo-2-nitroaniline are not extensively documented, the general synthetic utility of related compounds, such as 2-bromo-4-nitroaniline in the preparation of benzothiazines, highlights the potential of this scaffold.

Building Block for Functional Materials Research

The unique electronic nature of 4-bromo-5-iodo-2-nitroaniline, arising from the presence of both electron-donating (amino) and electron-withdrawing (nitro, bromo, iodo) groups, makes it an interesting building block for functional materials.

The electronic properties of organic materials are highly dependent on the nature and arrangement of substituents on the aromatic core. The combination of a strong electron-donating group (amine) and a strong electron-withdrawing group (nitro) creates a "push-pull" system, which can lead to interesting optical and electronic properties, such as nonlinear optical (NLO) activity. Research on the related compound, 4-bromo-2-nitroaniline (B116644), has shown that it exhibits promising NLO behavior, with its second-harmonic generation (SHG) efficiency being significantly higher than that of standard materials like urea (B33335). The introduction of an additional iodo group in 4-bromo-5-iodo-2-nitroaniline could further modulate these electronic properties, potentially enhancing its NLO characteristics or tuning its absorption and emission spectra for applications in optoelectronics.

Utilization in the Design and Synthesis of Novel Ligands for Catalysis

The development of new ligands is crucial for advancing the field of catalysis. The structure of 4-bromo-5-iodo-2-nitroaniline offers several possibilities for its incorporation into ligand frameworks. The amino group can be functionalized to introduce chelating moieties that can coordinate to metal centers. Furthermore, the halogen atoms can be replaced with other functional groups, such as phosphines or other donor atoms, via cross-coupling reactions. The resulting ligands could possess unique steric and electronic properties due to the remaining substituents on the aromatic ring. These tailored ligands could then be used to prepare novel metal complexes with potential applications in various catalytic transformations, such as C-C and C-N bond formation reactions.

Exploration in Sensor Development and Chemical Probes

Chemical sensors and probes are molecules designed to detect the presence of specific analytes through a measurable change, such as a change in color or fluorescence. The electronic properties of 4-bromo-5-iodo-2-nitroaniline make it a candidate for development into a chemical sensor. The "push-pull" nature of its substituents can lead to intramolecular charge transfer (ICT), a phenomenon that is often sensitive to the molecule's environment. By attaching a specific receptor for an analyte of interest, it may be possible to design a sensor where the binding event perturbs the ICT process, leading to a detectable optical signal. The amino group provides a convenient handle for the attachment of such receptor units. While the development of a specific probe from 4-bromo-5-iodo-2-nitroaniline has not been reported, the general principles of sensor design suggest its potential in this area.

Future Research Directions and Unaddressed Challenges

Sustainable and Scalable Synthesis of 4-Bromo-5-iodo-2-nitroaniline

Currently, a well-established, sustainable, and scalable synthesis for 4-bromo-5-iodo-2-nitroaniline has yet to be reported in the literature, marking a significant gap in its accessibility for broader research. The development of such a synthetic route is a primary challenge that needs to be addressed. Future research in this area should focus on methodologies that minimize waste, avoid hazardous reagents, and are economically viable for large-scale production.

Key research objectives should include:

Exploration of Greener Brominating and Iodinating Agents: Traditional methods for halogenation often involve harsh reagents. Investigating the use of milder and more selective agents, such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) under catalytic conditions, could offer a more sustainable approach. guidechem.com The use of in-situ generated bromine from sources like HBr/H₂O₂ has been explored for other bromoaromatics, but achieving high regioselectivity with multiple halogens presents a challenge. guidechem.com

Catalytic Approaches: The development of novel catalytic systems, potentially using transition metals, for the direct and regioselective di-halogenation of 2-nitroaniline (B44862) or the selective iodination of 4-bromo-2-nitroaniline (B116644) is a promising avenue. Copper-catalyzed methods have shown promise in other halogenation reactions.

Flow Chemistry Synthesis: Implementing continuous flow processes could offer significant advantages in terms of safety, scalability, and control over reaction parameters for the multi-step synthesis of this compound. This approach could be particularly beneficial for managing potentially hazardous nitration and halogenation reactions.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Unaddressed Challenges |

| Stepwise Halogenation of 2-Nitroaniline | Control over regioselectivity in each step. | Multiple reaction steps, potential for purification challenges. |

| Direct Di-halogenation of 2-Nitroaniline | Fewer synthetic steps. | Achieving high regioselectivity for both bromine and iodine. |

| Halogenation of Pre-functionalized Anilines | Potentially higher yields and selectivity. | Availability and synthesis of the starting materials. |

Chemo- and Regioselective Transformations of Polyhalogenated Nitroanilines

The presence of three distinct functional groups (amino, nitro, bromo, and iodo) on the aromatic ring of 4-bromo-5-iodo-2-nitroaniline opens up a vast landscape for exploring chemo- and regioselective transformations. The different electronic nature of these substituents makes selective reactions at specific sites a significant but rewarding challenge.

Future research should aim to:

Selective Reduction of the Nitro Group: Developing methods for the selective reduction of the nitro group to an amino group without affecting the carbon-halogen bonds is a crucial transformation. This would provide access to polyhalogenated diamines, which are valuable precursors for heterocyclic compounds.

Selective Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring, enhanced by the nitro group, should facilitate SNAr reactions. Investigating the relative reactivity of the bromo and iodo substituents towards various nucleophiles would be essential for controlled functionalization.

Cross-Coupling Reactions: The bromo and iodo moieties are ideal handles for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. A key challenge will be to achieve selective coupling at either the C-Br or C-I bond, which could be controlled by the choice of catalyst and reaction conditions.

The following table outlines potential selective transformations:

| Transformation | Target Functional Group | Potential Reagents/Conditions | Key Challenge |

| Reduction | Nitro group | Catalytic hydrogenation (e.g., Pd/C), transfer hydrogenation | Avoiding dehalogenation |

| Nucleophilic Substitution | Bromo or Iodo group | Amines, alkoxides, thiols | Controlling regioselectivity between C-Br and C-I |

| Cross-Coupling | Bromo or Iodo group | Boronic acids, alkenes, alkynes with Pd catalysts | Selective activation of one halogen over the other |

Exploration of Novel Reactivity Patterns and Derivatization Routes

Beyond predictable transformations, the unique electronic and steric environment of 4-bromo-5-iodo-2-nitroaniline may give rise to novel reactivity patterns. Investigating these unique reactions could lead to the discovery of new synthetic methodologies and the creation of novel molecular scaffolds.

Areas for exploration include:

Ortho-Lithiation and Functionalization: Directed ortho-metalation of the amino group could potentially allow for functionalization at the C6 position, although the presence of multiple halogens and the nitro group would make this a challenging transformation.

Cyclization Reactions: The adjacent amino and nitro groups, along with the halogens, could be utilized in various cyclization reactions to synthesize novel heterocyclic systems, such as benzimidazoles or quinoxalines, after reduction of the nitro group.

Photochemical Reactivity: The presence of nitro and halo functionalities suggests that the molecule may exhibit interesting photochemical reactivity, which could be exploited for novel transformations or in the design of photoresponsive materials.

Advanced Computational Methodologies for Predicting Complex Behaviors

The complex interplay of electronic and steric effects in 4-bromo-5-iodo-2-nitroaniline makes it an excellent candidate for investigation using advanced computational methodologies. Theoretical studies can provide valuable insights into its structure, reactivity, and potential properties, thereby guiding experimental efforts.

Future computational research should focus on:

Predicting Reaction Pathways and Selectivity: Using Density Functional Theory (DFT) and other quantum chemical methods to model reaction mechanisms and predict the chemo- and regioselectivity of various transformations. researchgate.net This can help in optimizing reaction conditions and choosing the most promising synthetic routes.

Calculating Spectroscopic and Electronic Properties: Predicting spectroscopic data (NMR, IR, UV-Vis) to aid in characterization. ripublication.com Furthermore, computational modeling can elucidate the electronic properties, such as the dipole moment and polarizability, which are crucial for applications in nonlinear optics. researchgate.net

Modeling Intermolecular Interactions: Understanding the nature of intermolecular interactions, such as hydrogen bonding and halogen bonding, in the solid state can provide insights into its crystal packing and potential applications in crystal engineering.

Integration of 4-Bromo-5-iodo-2-nitroaniline into Emerging Fields of Chemical Science

The unique substitution pattern of 4-bromo-5-iodo-2-nitroaniline makes it a promising candidate for integration into various emerging fields of chemical science. Its potential applications are largely unexplored, and future research should aim to bridge this gap.

Potential areas of application include:

Materials Science: The presence of a nitro group and a highly substituted aromatic ring suggests potential for applications in nonlinear optical (NLO) materials. ripublication.com The introduction of both bromo and iodo substituents could further enhance these properties.

Medicinal Chemistry: Halogenated anilines are common scaffolds in pharmacologically active compounds. The title compound could serve as a starting material for the synthesis of novel drug candidates. For instance, related bromo-nitroanilines have been used as precursors for histone deacetylase (HDAC) inhibitors.

Supramolecular Chemistry: The potential for both hydrogen and halogen bonding makes 4-bromo-5-iodo-2-nitroaniline an interesting building block for the design of novel supramolecular assemblies and crystalline materials with tailored architectures.

The table below summarizes the potential applications in emerging fields:

| Field of Science | Potential Application | Rationale |

| Materials Science | Nonlinear Optical (NLO) Materials | Presence of electron-donating and withdrawing groups, potential for high molecular hyperpolarizability. |

| Medicinal Chemistry | Pharmaceutical Scaffolds | Precursor for complex heterocyclic compounds with potential biological activity. |

| Supramolecular Chemistry | Crystal Engineering | Ability to form hydrogen and halogen bonds, leading to predictable crystal packing. |

Q & A

What are the optimal spectroscopic techniques for characterizing 4-Bromo-5-iodo-2-nitroaniline, and how do substituents influence spectral interpretation?

Category: Basic

Answer:

Key techniques include NMR, IR, and mass spectrometry . For NMR:

- ¹H NMR : Expect deshielding of aromatic protons adjacent to electron-withdrawing groups (nitro, halogens). Splitting patterns depend on substituent positions (e.g., para vs. meta).

- ¹³C NMR : Halogens (Br, I) cause significant downfield shifts (~20–40 ppm for C-Br; ~30–60 ppm for C-I) .

- IR : Nitro groups (NO₂) show asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹.

- Mass Spec : Molecular ion peaks ([M]⁺) are often weak due to halogen loss (Br: ~79/81 Da; I: ~127 Da). Use high-resolution MS for accurate mass confirmation.

Methodological Tip: Deuterated DMSO or CDCl₃ is recommended for solubility. For iodine-containing compounds, consider X-ray crystallography to resolve structural ambiguities .

How can conflicting data on melting points or solubility be resolved for halogenated nitroanilines?

Category: Advanced (Data Contradiction Analysis)

Answer:

Discrepancies may arise from polymorphism , impurities, or measurement conditions. To resolve:

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure phases.

Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify polymorphic transitions .

Crystallography : Single-crystal X-ray diffraction confirms molecular packing and polymorphism .

Solubility Testing : Use standardized solvents (e.g., DMSO, DMF) and report temperature/pH conditions.

Example: A study on 2-methyl-4-nitroaniline revealed a 10°C variation in melting points due to crystal field effects, resolved via charge density analysis .

What strategies optimize the synthesis of 4-Bromo-5-iodo-2-nitroaniline to minimize byproducts?

Category: Advanced (Experimental Design)

Answer:

- Halogenation Sequence : Bromine and iodine are ortho/para-directing. Introduce iodine first (via Ullmann coupling) to avoid overhalogenation .

- Nitration Conditions : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to control regioselectivity. Protect the amine group with acetylation if necessary .

- Catalyst Selection : For cross-coupling reactions (e.g., Suzuki), use Pd(PPh₃)₄ to enhance selectivity for iodine displacement .

Data-Driven Tip: Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and adjust stoichiometry if dihalogenated byproducts appear .

How do bromine and iodine substituents affect the electronic and steric properties of nitroanilines in cross-coupling reactions?

Category: Advanced (Substituent Effects)

Answer:

- Electronic Effects : Iodine’s lower electronegativity (vs. Br) increases electron density at the aromatic ring, accelerating nucleophilic substitution but slowing electrophilic reactions.

- Steric Effects : Iodine’s larger atomic radius hinders access to reaction sites, reducing yields in sterically crowded systems (e.g., Buchwald-Hartwig amination) .

- Reactivity Hierarchy : Iodine is more reactive in SNAr reactions, while bromine is preferable for directed ortho-metalation .

Case Study : In 3-Bromo-4-chloro-2-nitroaniline, bromine’s meta-directing nature complicates further functionalization, requiring protective group strategies .

What computational methods predict the molecular dipole moment and charge distribution in halogenated nitroanilines?

Category: Advanced (Computational Modeling)

Answer:

- Ab Initio Methods : Hartree-Fock or DFT (B3LYP/6-311+G(d,p)) calculations model charge density. Include solvent effects (PCM model) for accuracy .

- Dipole Enhancement : Crystal field effects can increase dipole moments by 20–30% compared to gas-phase calculations, as shown for 2-methyl-4-nitroaniline .

- Software Tools : Gaussian or ORCA for calculations; VMD for visualizing electron density maps.

Validation : Compare computed IR spectra with experimental data to refine basis sets .

How does the nitro group influence the acidity of the amine proton in 4-Bromo-5-iodo-2-nitroaniline?

Category: Basic (Physicochemical Properties)

Answer:

The nitro group withdraws electron density via resonance, increasing amine acidity (pKa ~1–2). To measure:

Potentiometric Titration : Use aqueous HCl/NaOH and monitor pH shifts.

UV-Vis Spectroscopy : Track deprotonation-induced spectral changes in DMSO .

Implication : Low pKa enhances solubility in basic media but complicates proton-coupled electron transfer reactions.

What crystallization techniques yield high-quality single crystals for X-ray analysis of halogenated nitroanilines?

Category: Advanced (Structural Analysis)

Answer:

- Slow Evaporation : Use ethanol or acetone at 4°C to promote ordered packing.

- Diffusion Methods : Layer hexane over a DCM solution of the compound.

- Crystal Mounting : Halogens (especially iodine) cause decay; use cryo-cooling (100 K) during data collection .

Case Study : 2-Methyl-4-nitroaniline required 3–5 days for crystallization, revealing enhanced dipole moments via charge density analysis .

How to address discrepancies in reported reaction yields for halogen displacement in nitroanilines?

Category: Advanced (Data Contradiction Analysis)

Answer:

- Variable Factors : Solvent polarity, catalyst loading, and halogen mobility (I > Br > Cl).

- Troubleshooting :

- Yield Optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃ for bulky substrates) .

Data Note : Yields for iodine displacement in nitroanilines range from 40–85%, depending on steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。